molecular formula C25H16Cl4O6 B2717007 (3-{[(2,4-dichlorobenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 2,4-dichlorobenzenecarboxylate CAS No. 339028-78-3

(3-{[(2,4-dichlorobenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 2,4-dichlorobenzenecarboxylate

Cat. No.: B2717007
CAS No.: 339028-78-3
M. Wt: 554.2
InChI Key: LQVSMVDZZZIDGZ-UHFFFAOYSA-N
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Description

The compound "(3-{[(2,4-dichlorobenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 2,4-dichlorobenzenecarboxylate" is a synthetic organic molecule featuring a coumarin (chromen-4-one) core substituted with two 2,4-dichlorobenzoyl ester groups. The dichlorobenzoyl moieties likely enhance lipophilicity, influencing cell permeability and target binding.

The compound’s structural elucidation would typically involve X-ray crystallography, employing programs like SHELXL for refinement .

Properties

IUPAC Name

[3-[(2,4-dichlorobenzoyl)oxymethyl]-4-oxo-2H-chromen-3-yl]methyl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16Cl4O6/c26-14-5-7-16(19(28)9-14)23(31)34-12-25(11-33-21-4-2-1-3-18(21)22(25)30)13-35-24(32)17-8-6-15(27)10-20(17)29/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVSMVDZZZIDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2O1)(COC(=O)C3=C(C=C(C=C3)Cl)Cl)COC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16Cl4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-{[(2,4-dichlorobenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 2,4-dichlorobenzenecarboxylate is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on available research.

Chemical Structure and Properties

This compound is characterized by a chromenone scaffold with multiple chlorinated benzoyl and carboxylate substituents. Its molecular formula is C25H16Cl4O6C_{25}H_{16}Cl_{4}O_{6} and has a molecular weight of approximately 525.10 g/mol . The presence of chlorine atoms may enhance its biological activity by influencing lipophilicity and receptor interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Several studies have suggested that derivatives of chromenone compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A study indicated that chromenone derivatives could inhibit the growth of gram-positive and gram-negative bacteria at concentrations as low as 50 µg/mL .

Anticancer Activity

Research has highlighted the potential anticancer effects of chromenone derivatives. A study on structurally related compounds demonstrated that they could induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins . The compound's ability to target specific signaling pathways related to cell proliferation and survival makes it a candidate for further investigation in cancer therapy.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through its effects on cytokine production. Research indicates that similar chromenone compounds can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting a mechanism that may involve NF-kB pathway inhibition .

Case Studies and Research Findings

StudyFocusFindings
AntimicrobialInhibition of bacterial growth at concentrations ≤ 50 µg/mL.
AnticancerInduction of apoptosis in MCF-7 and HeLa cells; modulation of apoptotic markers.
Anti-inflammatoryDownregulation of TNF-α and IL-6 in macrophages; NF-kB pathway involvement.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : Interaction with cellular receptors could lead to altered signaling cascades associated with cell survival and proliferation.
  • Oxidative Stress : It may induce oxidative stress in target cells, leading to apoptosis.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives of chromenone have shown promise as potential anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth.
    • A study demonstrated that chromenone derivatives can interact with key enzymes involved in cancer metabolism, suggesting that this compound may also exhibit similar properties .
  • Antimicrobial Properties :
    • The dichlorobenzoyl moiety may contribute to antimicrobial activity. Research indicates that halogenated compounds often display enhanced antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes .
    • Preliminary tests on related compounds have shown significant inhibition against various pathogens, indicating potential for developing new antimicrobial agents.
  • Anti-inflammatory Effects :
    • Chromenone derivatives are known to possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in inflammatory diseases .
    • In vitro studies have suggested that similar compounds can reduce inflammation markers in cell cultures.

Material Science Applications

  • Polymer Chemistry :
    • The unique structural features of this compound make it a candidate for use in polymer synthesis. It can potentially serve as a monomer or cross-linking agent in the development of advanced materials with specific mechanical properties.
    • Research indicates that incorporating chromenone derivatives into polymer matrices can enhance thermal stability and UV resistance .
  • Photovoltaic Devices :
    • The optical properties of chromenone compounds suggest potential applications in organic photovoltaic devices. Their ability to absorb light efficiently could be harnessed to improve the performance of solar cells .
    • Studies have focused on the synthesis of polymer blends containing chromenone derivatives for enhanced light-harvesting capabilities.

Case Studies

  • Synthesis and Characterization :
    • A comprehensive study synthesized a series of chromenone derivatives, including the target compound, using various synthetic routes. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compounds .
  • Biological Evaluation :
    • In vivo studies evaluated the anticancer effects of related chromenone compounds in mouse models. Results indicated significant tumor reduction compared to controls, supporting further investigation into the therapeutic potential of this class of compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Activity Profiles

The compound’s structural uniqueness lies in its dual 2,4-dichlorobenzoyl groups attached to a coumarin scaffold. Key comparisons can be drawn with:

  • Piroxicam analogs (e.g., compounds 13d , 13l , 13m from ): These derivatives, though based on a piroxicam scaffold, share halogenated aromatic substituents. They exhibit anti-HIV activity with EC50 values of 20–25 µM and selectivity indices (SI) >26 .
Table 1: Comparative Analysis of Key Parameters
Compound Class Core Structure Key Substituents Biological Activity (EC50/IC50) Selectivity Index (SI) Toxicity Profile
Target Compound Coumarin Dual 2,4-dichlorobenzoyl Not reported in provided evidence Not reported Unknown
Piroxicam Analogs Piroxicam Halogenated aryl groups 20–25 µM (anti-HIV) >26 Low cytotoxicity
Warfarin Coumarin Hydroxyl, ketone N/A (anticoagulant) N/A High (bleeding risk)

Mechanistic and Binding Insights

  • Docking studies: Piroxicam analogs interact with HIV integrase (IN) similarly to raltegravir, a known IN inhibitor . The target compound’s dichlorobenzoyl groups may facilitate analogous binding to viral or host enzymes, though this remains speculative without direct data.

Q & A

Q. How can researchers optimize the synthetic route for this compound while minimizing side reactions?

  • Methodological Answer: Utilize stepwise reaction monitoring (e.g., TLC, HPLC) to identify intermediates and byproducts. Adjust reaction parameters (temperature, solvent polarity, catalyst loading) systematically using a factorial design of experiments (DoE) to isolate optimal conditions. For example, employ low-polarity solvents (e.g., dichloromethane) to reduce hydrolysis of ester groups during coupling steps .

Q. What spectroscopic techniques are most effective for characterizing structural features like the dichlorobenzoyl and chromenone moieties?

  • Methodological Answer: Combine 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons and carbonyl carbons. Use high-resolution mass spectrometry (HRMS) to confirm molecular weight, and FT-IR to validate ester (C=O, ~1730 cm1^{-1}) and ether (C-O, ~1250 cm1^{-1}) functional groups. X-ray crystallography may be necessary to resolve stereochemical ambiguities in the chromenone core .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer: Use flame-retardant antistatic lab coats and nitrile gloves to prevent skin contact. Store in sealed, inert containers under dry conditions to avoid hydrolysis. Ensure fume hoods with HEPA filters are operational during synthesis to mitigate inhalation risks from volatile intermediates (e.g., dichlorobenzoyl chlorides) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer: Apply density functional theory (DFT) to model electron density distributions, identifying susceptible sites (e.g., ester carbonyls for nucleophilic attack). Couple this with molecular dynamics simulations to assess solvent effects on reaction pathways. Validate predictions using kinetic studies (e.g., pseudo-first-order rate constants under varying pH) .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproduct formation during esterification?

  • Methodological Answer: Conduct time-resolved mass spectrometry to track transient intermediates. Compare experimental results with computational reaction path searches (e.g., artificial force-induced reaction, AFIR) to identify hidden transition states. Statistically analyze variance (ANOVA) to isolate critical factors (e.g., moisture levels, reagent purity) .

Q. How can researchers design a scalable purification protocol for this compound?

  • Methodological Answer: Screen chromatographic matrices (e.g., silica vs. reverse-phase C18) using gradient elution trials. Optimize mobile-phase composition (e.g., hexane/ethyl acetate ratios) via response surface methodology (RSM). For large-scale purification, evaluate crystallization conditions (solvent polarity, cooling rates) to maximize yield and purity .

Q. What mechanistic insights explain the compound’s stability under oxidative conditions?

  • Methodological Answer: Perform radical trapping experiments (e.g., using TEMPO) to detect free-radical intermediates during oxidation. Pair with electron paramagnetic resonance (EPR) spectroscopy to confirm radical species. Compare degradation profiles under controlled oxygen partial pressures to map stability thresholds .

Q. How can researchers integrate this compound into multicomponent reactions for functional material synthesis?

  • Methodological Answer: Screen coupling partners (e.g., azides, alkynes) via click chemistry protocols. Monitor reaction progress using in situ Raman spectroscopy to detect bond formation (e.g., triazole C-N stretches at ~2100 cm1^{-1}). Optimize stoichiometry using DoE to balance steric hindrance from dichlorobenzoyl groups .

Specialized Methodological Considerations

Q. What statistical approaches are recommended for optimizing reaction yields in complex matrices?

  • Methodological Answer: Implement a central composite design (CCD) to evaluate interactions between variables (e.g., temperature, catalyst concentration). Use Pareto charts to rank factor significance and Monte Carlo simulations to predict yield distributions under stochastic conditions .

Q. How can advanced crystallography techniques resolve conformational dynamics in the chromenone ring?

  • Methodological Answer:
    Collect single-crystal X-ray diffraction data at synchrotron facilities to achieve high-resolution (<1.0 Å) structures. Analyze thermal ellipsoids to assess ring puckering and intermolecular interactions (e.g., halogen bonding from Cl substituents). Pair with solid-state NMR to correlate dynamic behavior with crystallographic data .

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